

Potential for UK-356618 cross-reactivity with other metalloproteinases.

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Technical Support Center: UK-356618

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the matrix metalloproteinase (MMP) inhibitor, UK-356618.

Frequently Asked Questions (FAQs)

Q1: What is the potential for UK-356618 cross-reactivity with other metalloproteinases?

A1: UK-356618 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3). [1] It exhibits significantly lower potency against other MMPs, making it a valuable tool for studies where specific inhibition of MMP-3 is desired. The inhibitory activity of UK-356618 is over 140-fold weaker against MMP-1, MMP-2, MMP-9, and MMP-14 when compared to its activity against MMP-3.[1]

Quantitative data from initial studies demonstrate a clear selectivity profile for UK-356618. The half-maximal inhibitory concentrations (IC50) for UK-356618 against a panel of MMPs are summarized in the table below.

Data Presentation

Table 1: Inhibitory Potency (IC50) of UK-356618 Against Various Matrix Metalloproteinases



Metalloproteinase	IC50 (nM)	Fold Selectivity vs. MMP-3
MMP-3 (Stromelysin-1)	5.9	1x
MMP-9 (Gelatinase B)	840	~142x
MMP-2 (Gelatinase A)	1790	~303x
MMP-14 (MT1-MMP)	1900	~322x
MMP-1 (Collagenase-1)	51,000	~8644x

Data sourced from Fray MJ, et al. Bioorg Med Chem Lett. 2001.[1]

Experimental Protocols

Note: The following is a representative protocol for determining the inhibitory activity of UK-356618 against MMPs using a fluorometric assay. The exact conditions used in the original characterization of UK-356618 may vary.

Principle:

The activity of MMPs can be measured using a quenched fluorogenic substrate, often a peptide sequence that is specifically cleaved by the enzyme. This peptide contains a fluorescent donor and a quenching acceptor molecule. In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage by an MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity. The potency of an inhibitor is determined by its ability to reduce this rate of fluorescence increase in a concentration-dependent manner.

Materials:

- Recombinant human MMP-3 (and other MMPs for cross-reactivity testing)
- MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 μ M ZnCl₂, 0.01% Brij-35)
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)



- UK-356618
- Dimethyl sulfoxide (DMSO)
- 96-well black microplates
- Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 325/393 nm for Mca/Dnp FRET pair)

Procedure:

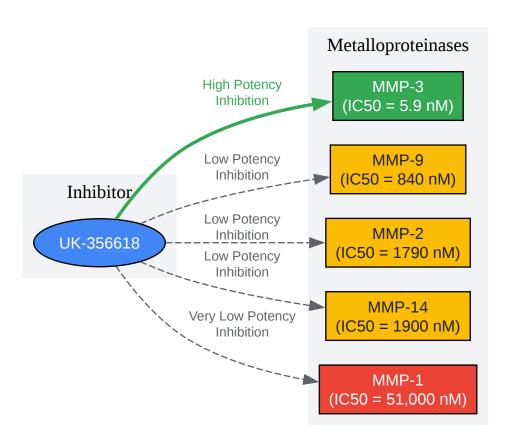
- Reagent Preparation:
 - Prepare a stock solution of UK-356618 in DMSO (e.g., 10 mM).
 - Create a dilution series of UK-356618 in MMP assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
 - Reconstitute the MMP enzyme(s) and the fluorogenic substrate in MMP assay buffer to their respective working concentrations as recommended by the manufacturer.
- Enzyme Activation (if required):
 - Some MMPs are supplied as inactive pro-enzymes and require activation. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) followed by removal or dilution of the APMA. Follow the manufacturer's instructions for enzyme activation.
- Assay Setup:
 - In a 96-well black microplate, add the following to each well:
 - Blank (no enzyme): Assay buffer + substrate
 - Control (no inhibitor): Activated MMP enzyme + assay buffer (with DMSO vehicle)
 - Inhibitor test: Activated MMP enzyme + diluted UK-356618



- Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- · Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
 - Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
 - Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
- Data Analysis:
 - Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
 - Normalize the reaction rates of the inhibitor-treated wells to the rate of the control (no inhibitor) well to determine the percent inhibition for each inhibitor concentration.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualization





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Caption: Selectivity profile of UK-356618 for MMP-3 over other MMPs.

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References

- 1. researchgate.net [researchgate.net]
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